5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione
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Overview
Description
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an oxolane-2,3,4-trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable oxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the oxolane-2,3,4-trione moiety.
Oxolane-2,3,4-trione derivatives: Compounds with similar oxolane structures but different substituents.
Uniqueness
5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione is unique due to the combination of the dimethylamino group and the oxolane-2,3,4-trione structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
94830-27-0 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]oxolane-2,3,4-trione |
InChI |
InChI=1S/C12H11NO4/c1-13(2)8-5-3-7(4-6-8)11-9(14)10(15)12(16)17-11/h3-6,11H,1-2H3 |
InChI Key |
SWOQYOIKXXHCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Origin of Product |
United States |
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